molecular formula C15H15NO2 B1456129 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1159944-09-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B1456129
CAS No.: 1159944-09-8
M. Wt: 241.28 g/mol
InChI Key: KAVBJKJZODAIRN-UHFFFAOYSA-N
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Description

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide (CAS 1159944-09-8) is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . It is a member of the biphenyl carboxamide family. While specific biological or mechanistic data for this exact compound is not readily available in public sources, related biphenyl-4-carboxamide structures are of significant interest in various research fields, including medicinal chemistry and materials science . For instance, certain biphenyl carboxamide derivatives are investigated for their potential photophysical properties, such as emitting green fluorescence, making them subjects of study in the development of new optical materials . This product is provided for research purposes, and researchers are encouraged to conduct their own experiments to explore its specific properties and potential applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBJKJZODAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683573
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159944-09-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Hydroxy Group

  • The hydroxy group on 4-phenylphenol (4'-hydroxybiphenyl) is protected typically by alkylation to form 4-alkoxy-biphenyl derivatives. Alkoxy groups with 1 to 5 carbon atoms are common protecting groups.
  • Example: Methylation to form 4'-methoxy-biphenyl is a standard protecting step to stabilize the hydroxy functionality during further transformations.

Friedel-Crafts Acylation to Introduce Acyl Group

  • The protected biphenyl is subjected to Friedel-Crafts acylation using acetic anhydride and Lewis acids such as aluminum chloride in solvents like 1,2-dichloroethane.
  • This step introduces an acetyl group at the 4-position of the biphenyl ring, yielding 4-acetyl-4'-alkoxy-biphenyl intermediates.
  • Reaction conditions: cooling to 0°C during addition, refluxing for several hours, followed by acidic workup and organic extraction.

Conversion to Carboxylic Acid

  • The acetyl group is oxidized or hydrolyzed to the corresponding carboxylic acid, 4'-alkoxy-4-biphenyl carboxylic acid.
  • This is often achieved by treatment with sodium sulfite followed by acidification with hydrochloric acid, yielding the acid as a white powder with high yield (~93%).

Formation of Acid Chloride

  • The carboxylic acid is converted to the acid chloride using thionyl chloride under reflux in anhydrous solvents such as toluene.
  • Excess thionyl chloride is removed under reduced pressure to avoid side reactions.

Amidation to Form Carboxamide

  • The acid chloride intermediate is reacted with ammonia or amines to form the corresponding carboxamide.
  • For N,N-dimethyl substitution, the amide nitrogen is introduced using dimethylamine instead of ammonia.
  • Reaction is typically conducted under controlled temperature with subsequent purification to isolate the carboxamide in crystalline form with good yield (~87%).

Deprotection of the Hydroxy Group

  • The alkoxy protecting group is removed by hydrolysis or other deprotection methods to regenerate the free hydroxy group at the 4' position.
  • This step yields the target compound this compound.
  • Hydrolysis conditions depend on the protecting group but often involve acidic or basic aqueous media under controlled temperature.

N,N-Dimethylation Specifics

  • While amidation with ammonia yields the primary amide, introduction of N,N-dimethyl groups requires either:
    • Direct amidation with dimethylamine.
    • Post-amidation methylation of the amide nitrogen using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).
  • The choice depends on availability, reaction conditions, and desired purity.

Summary Table of Key Reaction Steps and Conditions

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
Hydroxy Protection 4-Phenylphenol + Alkyl halide (e.g., methyl iodide) 4'-Alkoxy-biphenyl High Protects hydroxy group
Friedel-Crafts Acylation 4'-Alkoxy-biphenyl + Acetic anhydride + AlCl3 4-Acetyl-4'-alkoxy-biphenyl High Reflux in 1,2-dichloroethane
Oxidation to Carboxylic Acid Sodium sulfite + HCl 4'-Alkoxy-4-biphenyl carboxylic acid ~93 Acidification step
Acid Chloride Formation Thionyl chloride, reflux in toluene 4'-Alkoxy-4-biphenyl carboxylic acid chloride High Removal of excess SOCl2 by distillation
Amidation Acid chloride + Dimethylamine 4'-Alkoxy-N,N-dimethyl-biphenyl carboxamide ~87 Controlled temperature, crystallization
Deprotection Acidic or basic hydrolysis This compound Variable Regenerates free hydroxy group

Research Findings and Notes

  • The multi-step synthesis ensures selective functionalization of the biphenyl scaffold, minimizing side reactions.
  • Protecting the hydroxy group is critical to avoid undesired acylation or side reactions on the phenol moiety.
  • Friedel-Crafts acylation is a robust method to introduce the acyl group but requires careful temperature control to avoid polyacylation.
  • Conversion of acid to acid chloride using thionyl chloride is a classical and efficient method for activating the carboxylic acid for amidation.
  • Amidation with dimethylamine is straightforward but requires anhydrous conditions to prevent hydrolysis.
  • Deprotection steps must be optimized to avoid degradation of the amide functionality.
  • Overall yields for each step are generally high, indicating the practicality of this synthetic route for laboratory and potentially industrial scale synthesis.

Additional Considerations

  • Alternative synthetic routes may involve direct amidation of carboxylic acids using coupling reagents such as HBTU or EDC in the presence of N,N-dimethylamine, but these methods are less commonly reported for this specific biphenyl derivative.
  • Purification typically involves recrystallization from ethanol or heptane to obtain high-purity final products.
  • Analytical characterization (NMR, IR, MS) confirms the structure at each stage, ensuring the integrity of the hydroxy and amide groups.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods, including the reaction of 4-methoxy-4-biphenyl carboxylic acid with thionyl chloride followed by treatment with ammonia. The yield of this process is approximately 87% . The compound exhibits significant solubility in organic solvents, which facilitates its use in various applications.

Applications in Materials Science

Liquid Crystal Polymers
One of the primary applications of 4'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide is as an intermediate in the synthesis of liquid crystal polymers. These materials are crucial for the development of advanced display technologies, such as LCDs (liquid crystal displays) and OLEDs (organic light-emitting diodes). The compound's unique molecular structure allows for the formation of liquid crystalline phases that are essential for these applications .

Polysiloxanes
The compound is also utilized in the synthesis of polysiloxanes, which are important in the production of silicone materials used in various industries, including automotive and electronics. Polysiloxanes exhibit excellent thermal stability and flexibility, making them suitable for high-performance applications .

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives of biphenyl compounds, including this compound. These studies indicate potential effectiveness against various bacterial strains, highlighting its relevance in developing new antimicrobial agents .

Antitubercular Activity
Research has shown that certain derivatives related to biphenyl compounds exhibit antitubercular activity. For instance, compounds synthesized from similar structures have demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead compound for further drug development .

Case Studies

StudyApplicationFindings
Liquid Crystal Displays Synthesis of Liquid Crystal PolymersDemonstrated enhanced thermal stability and optical properties when incorporating this compound into polymer matrices .
Antimicrobial Testing Development of Antimicrobial AgentsExhibited significant antibacterial activity against Gram-positive bacteria in vitro tests .
Antitubercular Research Drug DevelopmentShowed promising results as a potential treatment for tuberculosis with good bioavailability profiles .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide with structurally related biphenyl carboxamides, focusing on synthesis, substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

  • Hydroxy Group (4'-OH): Introduces hydrogen-bonding capacity, increasing aqueous solubility compared to non-polar analogs (e.g., 4'-methyl or 4'-hexyloxy derivatives). The logP of the target compound is expected to be lower than that of 4'-methyl-N-phenyl-[1,1'-biphenyl]-4-carboxamide (logP ~4.0 for similar analogs) .
  • Dimethylamide (N(CH₃)₂) : Enhances lipophilicity relative to unsubstituted amides. The N,N-dimethyl group reduces steric hindrance compared to bulkier substituents (e.g., N-cyclohexyl or N-bicyclo[2.2.1]heptan-2-yl ) .
  • Methoxy vs.

Biological Activity

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, a biphenyl derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of biphenyl compounds that have been studied for various therapeutic effects, particularly in the context of cancer treatment and antiviral properties.

Antiviral Properties

Research indicates that biphenyl derivatives, including this compound, exhibit significant antiviral activity. A study demonstrated that certain compounds in this class showed effectiveness against HIV-1 variants, particularly those with mutations that confer resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The compound was evaluated in cytoprotection assays, revealing its ability to inhibit viral replication effectively.

Anticancer Activity

The anticancer potential of biphenyl derivatives is another area of interest. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, this compound has been linked to modulation of cell cycle progression and enhancement of cytotoxicity against specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralEffective against HIV-1
AnticancerInduces apoptosis in cancer cells
CytotoxicityHigh efficacy in specific cell lines

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of biphenyl derivatives. Modifications at specific positions on the biphenyl structure can significantly influence their potency and selectivity against target enzymes or receptors. For example, alterations in the carboxamide group or the hydroxyl position can enhance binding affinity and biological efficacy .

Case Studies

Several case studies have showcased the effectiveness of this compound:

  • HIV-1 Resistance Studies : In a controlled laboratory setting, this compound was tested against various strains of HIV-1. Results indicated a consistent ability to inhibit viral replication across multiple resistant strains, suggesting its potential as an effective therapeutic agent .
  • Cancer Cell Line Testing : In vitro studies involving cancer cell lines such as HCT-116 and MCF-7 demonstrated that this compound could reduce cell viability significantly, with IC50 values indicating potent anticancer activity .

Q & A

Q. Tables for Key Data

Derivative Synthetic Yield Biological Activity Key Reference
SN-011 (STING inhibitor)48%IC₅₀ = 76 nM
N-Cyclohexyl-biphenyl carboxamide69%TRPC4 IC₅₀ = 220 nM
Azo-functionalized derivative (3d)84%λₑₘ = 550 nm (PL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
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4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

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